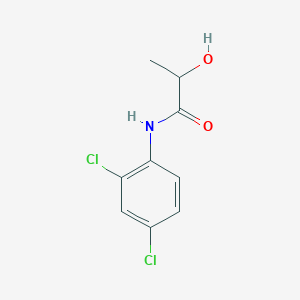
N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The process involved the reaction of 6-methyluracil with 2-chloromethyltiiran to produce an intermediate, which then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was confirmed by X-ray diffraction analysis . The molecules of this compound form orthorhombic crystals with the space group Pna 2 1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound can be synthesized in multiple steps starting from different acids . The structure of the compound is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed to gain insights into the electronic structure of the compound . This helps in understanding the properties of the compound at a molecular level.
Urease Inhibition
The compound has shown significant inhibitory activity against the Jack bean urease . This makes it a potential candidate for the development of urease inhibitors.
Antioxidant Activity
The compound has shown promising antioxidant property . This suggests its potential use in combating oxidative stress in biological systems.
Cytotoxicity
The compound has been tested for cytotoxicity using brine shrimp lethality bioassay . Understanding the cytotoxicity of a compound is crucial in drug development processes.
DNA Protection and Binding
The compound has shown DNA protection activity and substantial interaction with DNA . This suggests its potential use in genetic research and therapy.
Conformational Analysis
The conformational behavior of the compound is determined by internal rotation of certain groups both in the gas phase and in solutions . This helps in understanding the behavior of the compound in different environments.
Anticonvulsant Activity
The compound has been used in the synthesis of derivatives that have shown affinity to GABAergic biotargets and anticonvulsant activity . This suggests its potential use in the treatment of convulsive disorders.
Mécanisme D'action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor, establishing a stable complex with the target . It’s plausible that N-(2,4-dichlorophenyl)-2-hydroxypropanamide might have a similar interaction with its targets.
Biochemical Pathways
cruzi , suggesting that this compound might affect similar pathways.
Pharmacokinetics
The structurally similar compound mentioned earlier presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This could suggest similar ADME properties for this compound.
Result of Action
The structurally similar compound mentioned earlier showed effectiveness against trypomastigotes , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
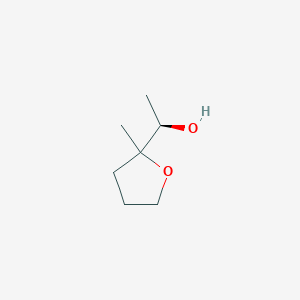
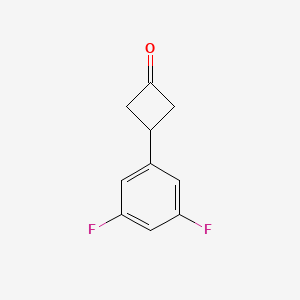

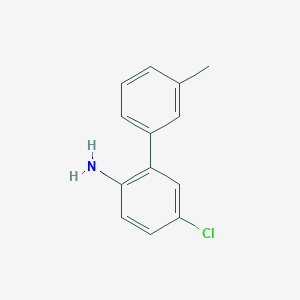
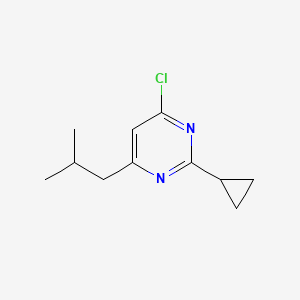
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
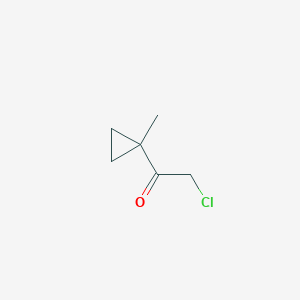
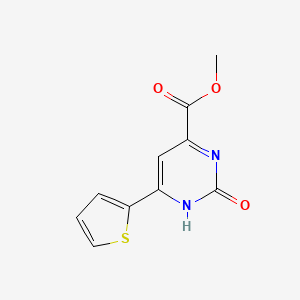
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)
